molecular formula C9H4BrClFN B2411184 6-Bromo-5-chloro-8-fluoroisoquinoline CAS No. 2383191-98-6

6-Bromo-5-chloro-8-fluoroisoquinoline

Cat. No.: B2411184
CAS No.: 2383191-98-6
M. Wt: 260.49
InChI Key: ATPFGBLXXYMKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-chloro-8-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrClFN. It is a derivative of isoquinoline, which is a structural isomer of quinoline.

Scientific Research Applications

6-Bromo-5-chloro-8-fluoroisoquinoline has several scientific research applications:

Safety and Hazards

The compound has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

The synthesis of 6-Bromo-5-chloro-8-fluoroisoquinoline typically involves multi-step organic reactions. One common method includes the halogenation of isoquinoline derivatives. The process may involve the use of reagents such as bromine, chlorine, and fluorine sources under controlled conditions. Industrial production methods often employ catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

6-Bromo-5-chloro-8-fluoroisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-8-fluoroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

6-Bromo-5-chloro-8-fluoroisoquinoline can be compared with other halogenated isoquinolines, such as:

  • 6-Bromo-5-fluoroisoquinoline
  • 6-Bromo-8-fluoroisoquinoline
  • 5-Chloro-8-fluoroisoquinoline

These compounds share similar structural features but differ in the position and type of halogen atoms. The unique combination of bromine, chlorine, and fluorine in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .

Properties

IUPAC Name

6-bromo-5-chloro-8-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-7-3-8(12)6-4-13-2-1-5(6)9(7)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPFGBLXXYMKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=C(C=C2F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.